3-(Benzenesulfinyl)cyclopent-2-en-1-one
Description
Cyclopentenone derivatives are highly versatile scaffolds in organic synthesis, pharmaceuticals, and materials science due to their electrophilic α,β-unsaturated ketone system. The compound 3-(Benzenesulfinyl)cyclopent-2-en-1-one features a benzenesulfinyl group at position 3, which introduces unique electronic and steric properties.
Properties
CAS No. |
64299-69-0 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
3-(benzenesulfinyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O2S/c12-9-6-7-11(8-9)14(13)10-4-2-1-3-5-10/h1-5,8H,6-7H2 |
InChI Key |
PFWDSKSCVNLFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfinyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot synthesis method yields derivatives of cyclopent-2-en-1-one with reasonable efficiency .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-(Benzenesulfinyl)cyclopent-2-en-1-one undergoes various chemical reactions typical of α,β-unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to the β-carbon of α,β-unsaturated carbonyl compounds.
Diels-Alder Reaction: The compound can act as a dienophile in cycloaddition reactions with dienes.
Common Reagents and Conditions:
Nucleophilic Conjugate Addition: Organocopper nucleophiles are commonly used.
Michael Reaction: Silyl enol ethers and siloxanes are typical reagents.
Diels-Alder Reaction: Various dienes can be used under thermal or catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with a suitable diene can yield fused tricyclic systems .
Scientific Research Applications
3-(Benzenesulfinyl)cyclopent-2-en-1-one has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its reactivity and functional groups may be explored for developing new pharmaceuticals.
Industry: The compound can be used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)cyclopent-2-en-1-one involves its role as an electrophile in chemical reactions. The compound’s enone system allows it to participate in nucleophilic addition reactions, where nucleophiles attack the β-carbon. This reactivity is facilitated by the electron-withdrawing effects of the sulfinyl group, which enhances the electrophilicity of the enone system .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Properties
The benzenesulfinyl group (–SO–Ph) is a polar, electron-withdrawing substituent that enhances the electrophilicity of the cyclopentenone ring. This contrasts with:
- 3-Ethoxycyclopent-2-en-1-one (): The ethoxy group (–OEt) is electron-donating, reducing ring electrophilicity compared to sulfinyl derivatives.
- 3-(Trifluoromethyl)cyclopent-2-en-1-one (e.g., 55b/d in ): The –CF₃ group is strongly electron-withdrawing, increasing stability and resistance to nucleophilic attack.
Table 1: Substituent Effects on Cyclopentenone Reactivity
| Compound | Substituent | Electronic Effect | Key Reactivity Traits |
|---|---|---|---|
| 3-(Benzenesulfinyl)cyclopent-2-en-1-one | –SO–Ph | Electron-withdrawing | High electrophilicity, chiral sulfur |
| 3-(4-Bromophenyl)cyclopent-2-en-1-one | –Br–Ph | Moderate EWG | Halogen bonding, Suzuki coupling |
| 3-Ethoxycyclopent-2-en-1-one | –OEt | Electron-donating | Reduced ring reactivity |
| 3-(Trifluoromethyl)cyclopent-2-en-1-one | –CF₃ | Strong EWG | Enhanced stability, lipophilicity |
EWG = Electron-Withdrawing Group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
